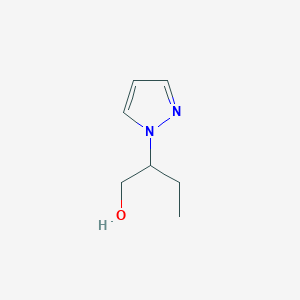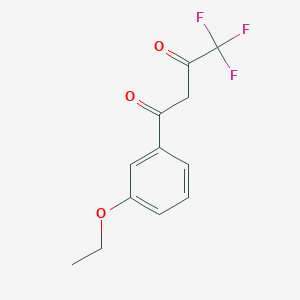
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve identifying the compound’s functional groups, molecular formula, and structure. The compound appears to contain an ethoxyphenyl group and a trifluorobutane-1,3-dione group.
Synthesis Analysis
This would involve understanding the chemical reactions used to synthesize the compound. It would typically require knowledge of organic chemistry and the specific reactants used in the synthesis.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It would require conducting experiments under controlled conditions and observing the products formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Structural and Thermal Properties
Studies have characterized similar β-diketones, highlighting their potential in forming stable complexes with metals and their behavior in different environments. For instance, research on cyano-substituted azoderivatives of β-diketones, including compounds structurally related to 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, reveals their high thermal stability and phase transition characteristics, which could be relevant for applications in material science and engineering (Mahmudov et al., 2011).
Luminescent Materials
The compound has been utilized in the synthesis of luminescent materials, particularly europium(III) complexes, which show promise for applications in LED technology. A study demonstrated the synthesis of a europium(III) complex based on a similar β-diketone, which exhibited intense red emission and high thermal stability, suitable for use in LEDs without UV radiation. This indicates potential applications in display technologies and advanced photonic applications (Liu et al., 2013).
Synthesis and Application in Organic Chemistry
The compound and its derivatives have been investigated for their reactivity and potential in synthesizing various organic molecules. One study focused on the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone, showcasing the versatility of β-diketones in organic synthesis and their potential in developing compounds with various biological and chemical properties (Song & Zhu, 2001).
Photopolymerization Monitoring
Research into the use of carbazole derivatives, similar to 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, as spectroscopic fluorescent probes for real-time monitoring of cationic photopolymerization processes, reveals the compound's utility in materials science, especially in the development and quality control of polymer coatings and resins (Ortyl et al., 2014).
Safety And Hazards
Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal.
Future Directions
This would involve speculating on potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy or reducing its side effects.
properties
IUPAC Name |
1-(3-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-9-5-3-4-8(6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQGQVQLTWKKQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

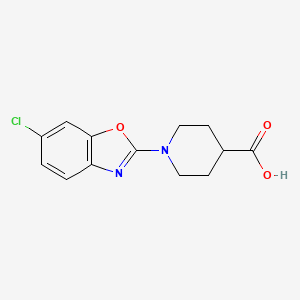

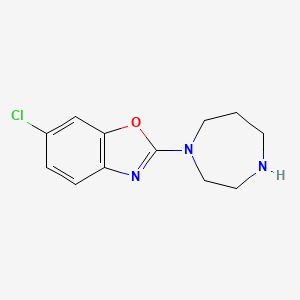
![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)
![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344430.png)
![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)
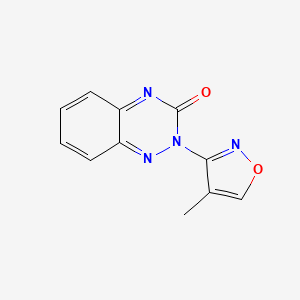
![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)
![2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B1344436.png)
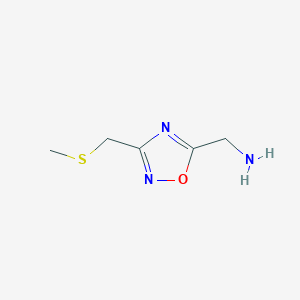
![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)
